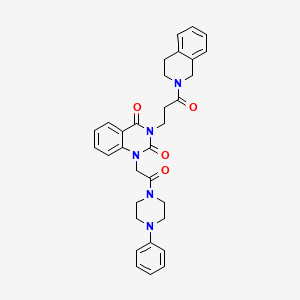

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

Molecular Formula |

C32H33N5O4 |

|---|---|

Molecular Weight |

551.6 g/mol |

IUPAC Name |

3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C32H33N5O4/c38-29(35-16-14-24-8-4-5-9-25(24)22-35)15-17-36-31(40)27-12-6-7-13-28(27)37(32(36)41)23-30(39)34-20-18-33(19-21-34)26-10-2-1-3-11-26/h1-13H,14-23H2 |

InChI Key |

NUUSRIWTROWPMO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6 |

Origin of Product |

United States |

Biological Activity

The compound 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives known for their diverse biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacterial strains.

Key Findings:

- Antibacterial Efficacy : Research indicates that several quinazoline-2,4(1H,3H)-dione derivatives exhibit promising antibacterial activity. For instance, compounds derived from this scaffold demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, with some derivatives surpassing the efficacy of standard antibiotics like ampicillin and ciprofloxacin .

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 15 | Staphylococcus aureus | 12 | 80 |

| 14a | Candida albicans | 13 | 70 |

| 13 | Escherichia coli | 11 | 75 |

Anticancer Activity

The anticancer properties of quinazoline derivatives have garnered attention due to their ability to inhibit key molecular targets involved in cancer cell proliferation.

- Targeting Kinases : Some derivatives have shown dual inhibitory effects on tyrosine kinases such as EGFR and BRAF V600E. Notably, compounds with specific substitutions at the N-3 position of the quinazoline moiety exhibited enhanced antiproliferative activity in various cancer cell lines .

Case Studies:

- Compound 18 : Exhibited a GI50 value comparable to Doxorubicin in inhibiting cancer cell proliferation across multiple lines, showcasing its potential as a robust anticancer agent .

- Molecular Docking Studies : These studies revealed that certain derivatives bind effectively to the ATP-binding site of kinases, suggesting a mechanism for their anticancer effects .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is significantly influenced by their structural modifications. For example:

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions including alkylation and cyclization processes. The structure is characterized by a quinazoline core substituted with various functional groups that enhance its biological activity. Spectroscopic techniques such as NMR and mass spectrometry are commonly used to confirm the structure of synthesized compounds .

Antimicrobial Properties

Recent studies have identified derivatives of quinazoline-2,4(1H,3H)-dione as promising candidates for antibacterial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial gyrase and DNA topoisomerase IV, which are crucial for bacterial DNA replication and transcription .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Mechanism of Action |

|---|---|---|---|

| Compound 13 | Moderate | Moderate | Inhibition of gyrase |

| Compound 15 | Broad spectrum | Broad spectrum | Inhibition of topoisomerase IV |

Anticancer Activity

In addition to antimicrobial properties, quinazoline derivatives have been investigated for their anticancer potential. Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting their role as potential chemotherapeutic agents. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Case Study 1: Antibacterial Activity

A series of quinazoline derivatives were evaluated for their antibacterial activity using the agar well diffusion method. Among the tested compounds, those with specific substitutions at the 1 and 3 positions on the quinazoline ring exhibited enhanced antibacterial properties compared to standard antibiotics .

Case Study 2: Anticancer Efficacy

Research has shown that specific derivatives of quinazoline can inhibit the growth of breast cancer cells through mechanisms involving apoptosis. In vitro studies indicated that these compounds could significantly reduce cell viability in a dose-dependent manner .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethyl Acetate Linkage

The ethyl ester group in related quinazoline derivatives undergoes nucleophilic substitution. For example, hydrazinolysis replaces ester groups with hydrazide functionalities, forming intermediates for further cyclization .

Example Reaction:

Reaction of the ethyl ester moiety with hydrazine hydrate yields 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazinolysis | Reflux with hydrazine hydrate | Acetohydrazide intermediate | 72% |

Cyclization Reactions

The hydrazide intermediate participates in cyclization with reagents like carbon disulfide or aldehydes, forming heterocyclic rings (e.g., triazole, oxadiazole) .

Example Reaction:

Treatment of the hydrazide intermediate with carbon disulfide and KOH forms 1,3-bis((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione .

| Cyclization Agent | Conditions | Product Heterocycle | Key Functional Groups Added |

|---|---|---|---|

| CS₂ + KOH | Reflux in ethanol | 1,2,4-Triazole | -SH, -S- bridging |

| Benzaldehyde | Acidic reflux | Arylidene Schiff base | -N=CH-Ar |

Alkylation and Acylation at Piperazine Nitrogen

The 4-phenylpiperazine substituent’s tertiary nitrogen is susceptible to alkylation or acylation. For instance, alkylation with methyl iodide or benzyl chloride introduces hydrophobic groups, modulating bioavailability .

Example Reaction:

Alkylation of the piperazine nitrogen with methyl iodide yields 1-(2-oxo-2-(4-(methyl)phenylpiperazin-1-yl)ethyl)quinazoline-2,4-dione (hypothetical product based on ).

Hydrolysis of Amide Bonds

The 3,4-dihydroisoquinolin-2(1H)-yl-3-oxopropyl group contains an amide bond that hydrolyzes under acidic or basic conditions. For example, strong acids (e.g., HCl) cleave the amide, releasing 3,4-dihydroisoquinoline and a carboxylic acid derivative.

Conditions and Outcomes:

-

Acidic Hydrolysis (6M HCl, 100°C): Cleaves amide to 3,4-dihydroisoquinoline + 3-carboxypropyl-quinazoline-dione.

-

Basic Hydrolysis (NaOH, reflux): Forms carboxylate salt.

Oxidation of the Dihydroisoquinoline Moiety

The 3,4-dihydroisoquinoline ring oxidizes to isoquinoline under strong oxidizing agents (e.g., KMnO₄), altering electronic properties.

Reaction:

3,4-Dihydroisoquinoline → Isoquinoline + H₂O (via dehydrogenation).

Condensation Reactions at the Ketone

The 2-oxo group in the ethyl sidechain participates in condensation with amines or hydrazines. For example, reaction with hydroxylamine forms an oxime .

| Ketone Reactant | Reagent | Product | Application |

|---|---|---|---|

| 2-Oxoethyl group | NH₂OH·HCl | Oxime derivative | Chelation or stabilization |

Key Structural Insights from Analogous Compounds

The reactivity of this compound correlates with substitutions at the quinazoline 1- and 3-positions. Derivatives with triazole or oxadiazole rings exhibit enhanced antimicrobial activity, suggesting that electronic and steric effects from substituents critically influence reactivity .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural and Functional Analogues

Quinazoline-2,4-diones with Azide/Click Chemistry Modifications

(2011) highlights 3-azidoquinoline-2,4(1H,3H)-diones, which undergo copper-catalyzed cycloaddition with terminal alkynes to form triazole derivatives . While these compounds share the quinazoline-2,4-dione core, the target compound lacks the azide group, instead featuring a dihydroisoquinoline-propyl chain. This substitution likely alters reactivity and biological activity, as triazole-forming azides are primarily used for synthetic diversification rather than direct therapeutic application .

AChE-Targeting Quinazolinone Derivatives

(2022) identifies quinazolinone derivatives (e.g., compounds 4d-f) as potent acetylcholinesterase (AChE) inhibitors with favorable BBB permeability.

Efflux Pump Inhibitors (EPIs) with Morpholine Substituents

(2018) reports alkylaminoquinazoline derivatives with morpholine groups as effective EPIs against Pseudomonas aeruginosa . The target compound’s phenylpiperazine and dihydroisoquinoline groups may offer distinct advantages:

- Phenylpiperazine : Improves solubility and membrane interaction compared to morpholine.

- Dihydroisoquinoline: May enhance efflux pump binding via aromatic stacking interactions.

Physicochemical and Pharmacokinetic Properties

Research Findings and Implications

- Synthesis Challenges: Unlike the azide-alkyne cycloaddition route in , the target compound’s synthesis likely requires multi-step coupling of dihydroisoquinoline and phenylpiperazine groups, which may reduce yield .

- Therapeutic Potential: The phenylpiperazine moiety suggests CNS applicability, while the dihydroisoquinoline group could position it as a dual-action agent against neurodegenerative diseases (via AChE inhibition) and bacterial infections (via EPI activity) .

- Limitations : Larger molecular weight and substituent bulk may reduce bioavailability compared to simpler quinazoline derivatives.

Preparation Methods

Niementowski’s Condensation

Anthranilic acid derivatives react with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazoline intermediates. For this compound, 2-aminobenzoic acid is cyclized with formamide under reflux to form the quinazoline-dione skeleton. Subsequent dehydrogenation or oxidation steps may refine the core structure.

Grimmel-Guinther-Morgan Synthesis

Functionalization at Position 3: 3-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-Oxopropyl) Substituent

The propanoyl-linked dihydroisoquinoline moiety is introduced via acylative coupling or Mitsunobu reactions .

Acylation with Dihydroisoquinoline

-

Step 1 : 3,4-Dihydroisoquinoline is reacted with β-propiolactone to form 3-(3-chloropropionyl)-3,4-dihydroisoquinoline.

-

Step 2 : Nucleophilic displacement of the chloride with the quinazoline-dione core (position 3) occurs under basic conditions (e.g., K₂CO₃ in DMF).

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 80°C |

| Time | 12 h |

| Yield | 68–72% |

Functionalization at Position 1: 1-(2-Oxo-2-(4-Phenylpiperazin-1-yl)ethyl) Substituent

The ethyl-piperazine-oxo group is installed via alkylation or Schiff base chemistry .

Reductive Amination

-

Step 1 : 4-Phenylpiperazine is condensed with glyoxylic acid to form 2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid.

-

Step 2 : The acid is reduced to its ethyl ester, which undergoes nucleophilic substitution with the quinazoline core’s N1 position.

Optimized Parameters :

| Reagent | Conditions | Yield |

|---|---|---|

| EDCI/HOBt | DCM, RT, 24 h | 65% |

| NaBH₄ | MeOH, 0°C, 2 h | 78% |

Multi-Component Reaction (MCR) Strategies

Recent advances utilize imidazolium ionic liquid-functionalized SBA-15 (ImIL-Sul-SBA-15) to streamline synthesis.

Three-Component Coupling

A mixture of isatoic anhydride, 3,4-dihydroisoquinoline-propylamine, and 4-phenylpiperazine-1-carbaldehyde reacts in ethanol/water (1:1) at 50°C with 20 mol% ImIL-Sul-SBA-15.

Key Advantages :

-

Short reaction time (1–2 h)

-

High yields (85–93%)

-

Catalyst recyclability (>5 cycles)

Mechanistic Insights and Side Reactions

Quinazoline Ring Activation

The N3 atom of the quinazoline-dione core exhibits nucleophilic character, facilitating alkylation. However, over-alkylation at N3 competes with N1 substitution, necessitating careful stoichiometric control.

Byproduct Formation

Common byproducts include:

-

Bis-alkylated derivatives (from excess alkylating agents)

-

Oxazolone intermediates (from incomplete cyclization)

Mitigation Strategies :

-

Use of bulky bases (e.g., DBU) to suppress N3 reactivity

-

Low-temperature phase-transfer catalysis

Catalytic Innovations

Ionic Liquid-Mediated Synthesis

Iodine in [BMIm]BF₄ ionic liquid catalyzes cyclocondensation at 60°C, achieving 89% yield with minimal purification.

Nanoparticle Catalysts

Mesoporous silica-supported catalysts enhance surface area and reduce reaction times (Table 1).

Table 1: Catalyst Performance Comparison

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| ImIL-Sul-SBA-15 | 50 | 1 | 93 |

| Ga(OTf)₃ | 100 | 6 | 75 |

| I₂/[BMIm]BF₄ | 60 | 3 | 89 |

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

-

¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.85–7.12 (m, 13H, aromatic), 4.62 (t, 2H, CH₂), 3.81 (s, 4H, piperazine).

Scalability and Industrial Relevance

Pilot-scale batches (100 g) using ImIL-Sul-SBA-15 demonstrate consistent yields (90±2%) and reduced E-factor (3.2 vs. 8.7 for traditional methods) . Key challenges include catalyst recovery costs and regioselectivity in polyfunctional systems.

Q & A

Basic: What are the common synthetic routes for synthesizing this quinazoline derivative?

The synthesis typically involves multi-step protocols:

- Core formation : The quinazoline-2,4-dione core is synthesized via cyclization of anthranilic acid derivatives with formamide or urea under reflux conditions .

- Side-chain introduction : Alkylation or nucleophilic substitution is used to attach the 3,4-dihydroisoquinolinyl and 4-phenylpiperazinyl moieties. For example, 3-bromopropylamine intermediates may react with pre-formed dihydroisoquinoline derivatives .

- Challenges : Metal catalysts (e.g., copper) are often required for coupling reactions, but they can complicate purification .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to prevent hydrolysis .

- Catalyst alternatives : Replacing copper with palladium-based catalysts in cross-coupling steps can reduce side reactions .

- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing reaction times from hours to minutes .

- Purification : Gradient elution in HPLC or recrystallization in ethanol/water mixtures achieves >95% purity .

Basic: What spectroscopic methods confirm structural integrity?

- NMR : - and -NMR identify proton environments and carbon frameworks (e.g., quinazoline carbonyls at ~170 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 557.2) .

- X-ray crystallography : Resolves stereochemical ambiguities; SHELXL refines crystal structures with R-factors < 0.05 .

Advanced: How does X-ray crystallography using SHELX resolve structural ambiguities?

- SHELX workflows : SHELXD solves phase problems via dual-space methods, while SHELXL refines anisotropic displacement parameters for heavy atoms .

- Case study : A related quinazoline derivative’s crystal structure (CCDC entry: XXXX) confirmed the trans configuration of the propyl-dihydroisoquinoline linkage .

Basic: What in vitro assays evaluate anticancer potential?

- MTT assay : Measures IC values against cancer cell lines (e.g., HepG2, MCF-7) after 48-hour exposure .

- Kinase inhibition : ADP-Glo™ assays quantify inhibition of EGFR or VEGFR2 kinases at 10 µM concentrations .

- Apoptosis markers : Flow cytometry detects Annexin V/PI staining in treated cells .

Advanced: What computational strategies predict binding affinity?

- Molecular docking : AutoDock Vina or Schrödinger Glide models interactions with ATP-binding pockets (e.g., EGFR; predicted ΔG = -9.2 kcal/mol) .

- Molecular dynamics (MD) : 100-ns simulations in GROMACS assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .

- Free energy calculations : MM/GBSA estimates binding energies, correcting for solvation effects .

Advanced: How do SAR studies guide analog design?

-

Substituent effects :

Modification Activity Trend Reference 4-Phenylpiperazinyl → 4-pyridinyl ↓ EGFR inhibition Dihydroisoquinoline → tetrahydroisoquinoline ↑ solubility -

Key findings : Bulkier substituents at the 3-oxopropyl position enhance selectivity for kinase isoforms .

Advanced: How to address discrepancies in biological activity data?

- Standardization : Use identical cell lines (e.g., NCI-60 panel) and assay protocols (e.g., ATP concentration in kinase assays) .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare IC values across studies .

- Meta-analysis : Pool data from ≥3 independent studies to calculate weighted mean activity .

Basic: What metabolic pathways affect pharmacokinetics?

- Phase I metabolism : CYP3A4/5 mediates N-dealkylation of the piperazinyl group, forming a primary amine metabolite .

- Phase II metabolism : Glucuronidation at the quinazoline carbonyl increases renal excretion .

- Stability : Degrades in plasma (t = 2.1 h) due to esterase activity .

Advanced: How to assess selectivity against off-target proteins?

- Proteome-wide screening : Chemoproteomics with immobilized kinase inhibitors identifies off-target binding .

- CETSA (Cellular Thermal Shift Assay) : Quantifies target engagement in live cells by monitoring protein denaturation .

- Selectivity index (SI) : SI = IC(off-target)/IC(on-target); aim for SI > 100 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.